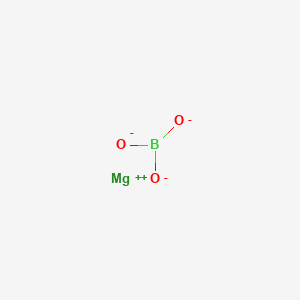

Magnesium(2+) borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium borate is a class of inorganic compounds composed of magnesium, boron, and oxygen. These compounds are known for their excellent thermal stability, mechanical strength, and insulating properties. Magnesium borates are typically formed through reactions involving magnesium oxide and boron oxide under high pressure and temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium borate can be synthesized through various methods, including:

High Temperature-Flux-Wet Method: This involves using magnesium chloride hexahydrate and borax as raw materials.

Microwave Irradiation: This method is still in the laboratory research stage and involves using microwave energy to induce the reaction between magnesium oxide and boric acid.

Hydrothermal Synthesis: This method involves dissolving magnesium oxide and boric acid in water and heating the mixture to a specific temperature for a certain period.

Industrial Production Methods

The high temperature molten-salt method is the most common industrial production method for magnesium borate. This method is preferred due to its simplicity, low cost, and applicability to large-scale production .

Chemical Reactions Analysis

Magnesium borate undergoes various chemical reactions, including:

Oxidation: Magnesium borate can be oxidized to form magnesium oxide and boron oxide.

Reduction: Under certain conditions, magnesium borate can be reduced to magnesium and boron.

Substitution: Magnesium borate can undergo substitution reactions with other metal oxides to form different borate compounds.

Common reagents used in these reactions include boric acid, magnesium hydroxide, and magnesium oxide . The major products formed from these reactions are magnesium oxide, boron oxide, and various borate compounds .

Scientific Research Applications

Magnesium borate has a wide range of scientific research applications, including:

X-ray Screening: Due to its strong thermoluminescence properties, magnesium borate is used in X-ray screening applications.

Radiation Dosimetry: Magnesium borate is used in radiation dosimetry due to its high elasticity coefficient and heat resistance.

Ceramic Industry: Magnesium borate is used as an additive to enhance the thermal stability and hardness of ceramics.

Mechanism of Action

The mechanism by which magnesium borate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalysis, magnesium borate acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate . In radiation dosimetry, magnesium borate’s thermoluminescence properties allow it to absorb and emit light when exposed to radiation, making it useful for measuring radiation levels .

Comparison with Similar Compounds

Magnesium borate can be compared with other similar compounds such as:

Magnesium orthoborate (Mg3B2O6): Formed under high pressure and temperature, often found naturally as the mineral inderite.

Magnesium tetraborate (Mg2B4O7): Shares similar properties with magnesium orthoborate but is less commonly found.

Magnesium phosphate: Known for its insulating properties and used in various industrial applications.

Magnesium borate is unique due to its combination of thermal stability, mechanical strength, and insulating properties, making it valuable in a wide range of applications .

Properties

Molecular Formula |

BMgO3- |

|---|---|

Molecular Weight |

83.12 g/mol |

IUPAC Name |

magnesium;borate |

InChI |

InChI=1S/BO3.Mg/c2-1(3)4;/q-3;+2 |

InChI Key |

KORVMBRLQZBUMT-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)

![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)

![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)

![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)

![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)

![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)